![molecular formula C20H21F3N2O3S B2998622 N-[3-メチル-4-(2-オキソピペリジン-1-イル)フェニル]-1-[4-(トリフルオロメチル)フェニル]メタンスルホンアミド CAS No. 1396749-99-7](/img/structure/B2998622.png)

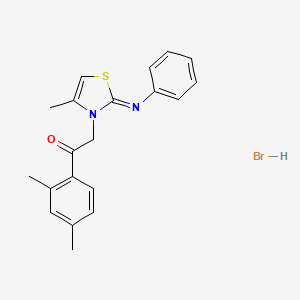

N-[3-メチル-4-(2-オキソピペリジン-1-イル)フェニル]-1-[4-(トリフルオロメチル)フェニル]メタンスルホンアミド

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.45. The purity is usually 95%.

BenchChem offers high-quality N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

構造研究と超分子アセンブリ:ニメリズライドの誘導体(密接に関連する化合物)の研究が、その結晶構造と分子間相互作用に焦点を当てて行われてきた。これらの研究は、これらの化合物の分子特性と潜在的な応用を理解するために不可欠である (Dey 等、2015).

求核置換反応:類似の化合物の代理求核置換 (VNS) 反応の調査が行われてきた。これらの研究は、このような化合物が有機合成などのさまざまな用途に役立つ可能性のある化学反応を起こす可能性があることを明らかにしている (Lemek 等、2008).

電気化学分析:ニメリズライド(N-[3-メチル-4-(2-オキソピペリジン-1-イル)フェニル]-1-[4-(トリフルオロメチル)フェニル]メタンスルホンアミドと構造的に関連する化合物)の電気化学的研究が、医薬品分析における潜在的な応用について行われてきた (Álvarez-Lueje 等、1997).

合成と再配列反応:アミノ酸から誘導されたスルホンアミドの合成と再配列に研究が焦点を当てられてきた。これらの研究は、スルホンアミドの化学的挙動と潜在的な合成用途の理解に貢献している (Králová 等、2019).

選択的加水分解反応:メタンスルホン酸エステルの選択的加水分解に関する研究は、スルホンアミド誘導体の化学的性質と反応に関する知見を提供する。これは、医薬品製造やその他の化学プロセスにおいて不可欠となる可能性がある (Chan 等、2008).

カリウムチャネル遮断活性:特定のスルホンアミド誘導体の合成に関する研究では、カリウムチャネル遮断薬としての可能性が探られており、抗不整脈薬の開発に影響を与える可能性がある (Connors 等、1991).

抗腫瘍活性:N-[3-メチル-4-(2-オキソピペリジン-1-イル)フェニル]-1-[4-(トリフルオロメチル)フェニル]メタンスルホンアミドの類似体について、抗腫瘍活性の可能性に関する研究が行われており、生物活性を決定する上でさまざまな部分の役割が探られている (Chilin 等、2009).

作用机制

Target of Action

The primary target of this compound is Factor Xa (FXa) . FXa is a critical enzyme in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways . It plays a pivotal role in thrombin generation and clot formation .

Mode of Action

The compound acts as a direct inhibitor of activated Factor Xa . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity . The compound produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by the compound leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .

生化分析

Biochemical Properties

It is known that similar compounds have been found to interact with various enzymes and proteins

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O3S/c1-14-12-17(9-10-18(14)25-11-3-2-4-19(25)26)24-29(27,28)13-15-5-7-16(8-6-15)20(21,22)23/h5-10,12,24H,2-4,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZWPRNMJZFJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)

![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)

![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2998546.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2998547.png)

![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)

![Methyl 4-(4-methylphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2998561.png)

![8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2998562.png)